molecular formula C23H20N2O6S2 B2837044 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 932320-00-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2837044
CAS No.: 932320-00-8
M. Wt: 484.54
InChI Key: FPSYUMUDSVKNNY-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features multiple functional groups, including a dioxoisoindoline moiety, a methoxyphenyl sulfonyl group, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the dioxoisoindoline core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the methoxyphenyl sulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Final acetamide formation: The final step might involve amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways, particularly those involving sulfonyl or thiophene-containing compounds.

Medicine

Potential medicinal applications could include its use as a drug candidate for targeting specific enzymes or receptors, given its diverse functional groups.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
  • 2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

The presence of the methoxy group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique electronic and steric properties, potentially enhancing its reactivity or binding affinity compared to similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-31-15-8-10-16(11-9-15)33(29,30)20(19-7-4-12-32-19)13-24-21(26)14-25-22(27)17-5-2-3-6-18(17)23(25)28/h2-12,20H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSYUMUDSVKNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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